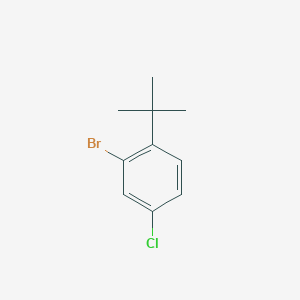

2-Bromo-1-tert-butyl-4-chlorobenzene

Vue d'ensemble

Description

“2-Bromo-1-tert-butyl-4-chlorobenzene” is a chemical compound with the CAS Number: 61024-95-1 . It has a molecular weight of 247.56 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12BrCl/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

Chemical Reactions Analysis

As mentioned earlier, bromo-tert-butylbenzene compounds, including “this compound”, can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

Applications De Recherche Scientifique

Electrophilic and Anodic Chlorination

- Electrochemical Aromatic Chlorination: Studies show that the electrophilic and anodic chlorination of related compounds, such as 1,4-dimethoxy-2-tert-butylbenzene, involve different mechanistic pathways. The electrophilic chlorination yields various chlorinated products, contrasting with the electrochemical route which yields specific chlorinated derivatives (Appelbaum et al., 2001).

Ortho C-H Activation

- Selective Ortho C-H Activation: Research demonstrates that certain complexes, like the cationic PNP-Ir(I)(cyclooctene), can activate C-H bonds of chloro- and bromobenzene without C-halide oxidative addition. Selective ortho C-H activation is directed by halogen coordination, showing both thermodynamic and kinetic favorability (Ben-Ari et al., 2003).

Amino-Substituted Derivatives

- Synthesis of Amino-Substituted Derivatives: Oxidation and subsequent conversion of amino groups in related bromo-chloro compounds lead to derivatives like 2-bromo-3-(tert-butyl-NNO-azoxyl)-4,6-dichloroaniline. These processes are important for the synthesis of complex amino-substituted compounds (Frumkin et al., 1999).

Multi-Coupling Reagent

- Use in Multi-Coupling Reactions: Compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene, which are structurally similar to 2-Bromo-1-tert-butyl-4-chlorobenzene, react with various electrophiles to yield functionally diverse sulfones. Such reagents are crucial in multi-coupling reactions for creating highly functionalized molecules (Auvray et al., 1985).

Antimicrobial Agent Synthesis

- Potential Antimicrobial Agents: Studies indicate the synthesis of compounds like 3-(4-bromo phenyl) azetidine from bromophenyl derivatives, highlighting the potential of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Building Blocks for Molecular Electronics

- Molecular Electronics: Aryl bromides, closely related to this compound, serve as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for advancements in molecular electronics (Stuhr-Hansen et al., 2005).

Blue Light-Emitting Diodes

- Blue Light-Emitting Diodes: Derivatives like 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, synthesized from similar compounds, are used in creating stable, high-performing blue-light-emitting diodes (LEDs), signifying their importance in optoelectronic applications (Danel et al., 2002).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyl bromide, are known to be used as standard reagents in synthetic organic chemistry . They are often used to introduce tert-butyl groups into other molecules .

Mode of Action

The mode of action of 2-Bromo-1-(tert-butyl)-4-chlorobenzene is likely to involve a mechanism similar to that of other alkyl halides. For instance, tert-butyl bromide, a related compound, undergoes an elimination reaction via the E2 mechanism . In this mechanism, a strong base abstracts a proton from the carbon atom adjacent to the carbon attached to the halogen (bromine in this case). This results in the formation of a double bond and the simultaneous expulsion of the halogen .

Pharmacokinetics

The related compound, tert-butyl bromide, is known to be a colorless liquid with a density of 122 g/mL at 20 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Bromo-1-(tert-butyl)-4-chlorobenzene’s action would depend on its specific use in a chemical reaction or biological system. As a reagent in synthetic organic chemistry, its primary effect would be the introduction of a tert-butyl group into another molecule .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1-(tert-butyl)-4-chlorobenzene. For instance, the E2 elimination reaction it likely undergoes is known to be sensitive to the strength and concentration of the base used .

Propriétés

IUPAC Name |

2-bromo-1-tert-butyl-4-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUKVQULLPJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)

![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)

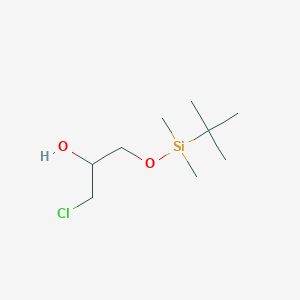

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)